molecular formula C13H16N2O2S B7585130 N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide

Cat. No. B7585130
M. Wt: 264.35 g/mol
InChI Key: KCDNBEGJLBIBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide, also known as DMOT, is a chemical compound that has been extensively studied for its potential use in scientific research. DMOT is a heterocyclic compound that contains both oxazole and thiophene rings, which are known to have biological activity.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide is not well understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer effects, N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to have anti-inflammatory and antioxidant properties. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide in lab experiments is its high level of potency. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to have a much higher potency than other compounds that have similar biological activity. This makes it an ideal candidate for use in experiments where high levels of potency are required. However, one of the main limitations of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide is its relatively low solubility in water. This can make it difficult to administer in certain types of experiments.

Future Directions

There are a number of future directions for research on N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide. One area of research is in the development of new synthetic methods for N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide that can increase its yield and purity. Another area of research is in the development of new derivatives of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide that have improved solubility and potency. Finally, N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide could be studied for its potential use in the treatment of a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide is a promising compound that has been extensively studied for its potential use in scientific research. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has a number of biochemical and physiological effects, including neuroprotective and anti-cancer properties. While there are some limitations to using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide in lab experiments, its high level of potency makes it an ideal candidate for use in experiments where high levels of potency are required. With continued research, N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide could potentially be used in the treatment of a variety of neurological disorders.

Synthesis Methods

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide can be synthesized using a simple two-step process. The first step involves the reaction of 3,5-dimethyl-4-aminooxazole with methyl 2-bromothiophene-2-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propionyl chloride to form N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has been shown to have neuroprotective effects. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-thiophen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8(11-6-5-7-18-11)13(16)15(4)12-9(2)14-17-10(12)3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNBEGJLBIBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N(C)C(=O)C(C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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